- Direct Regio- and Diastereoselective Diphosphonylation of Cyclic Enamines: One-Pot Synthesis of α,α'-Bis(diphenylphosphoryl)- and α,α'-Bis(diphenylphosphorothioyl)cycloalkanones, Synlett, 2017, 28(10), 1160-1164

Cas no 936-52-7 (1-Morpholinocyclopentene)

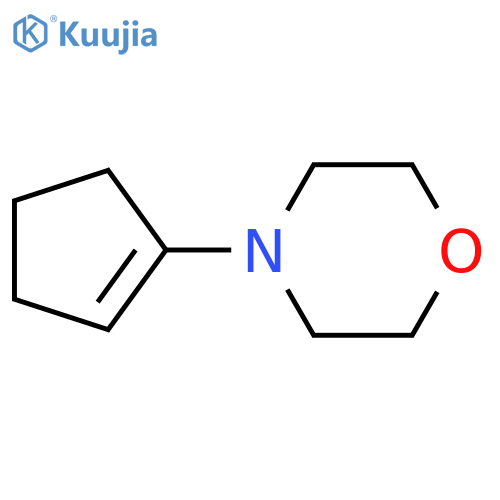

1-Morpholinocyclopentene structure

商品名:1-Morpholinocyclopentene

1-Morpholinocyclopentene 化学的及び物理的性質

名前と識別子

-

- N-(1-Cyclopenten-1-yl)morpholine

- 1-(4-Morpholino)cyclopentene

- 4-(Cyclopenten-1-yl)morpholine

- 1-Morpholino-1-cyclopentene

- 1-Morpholinocyclopentene

- 1-(Morpholin-4yl)-Cyclopent-1-ene

- 1-(N-MORPHOLINO)CYCLOPENTENE

- 1-(N-morpholinyl)-cyclopentene

- 1-MORPHOLINO-1-CYCLO-PENTENE

- 1-MORPHOLINO-CYCLOPENTENE

- 1-Morpholinylcyclopentene

- 4-(1-cyclopenten-1-yl)morpholine

- 4-(1-Cyclopentenyl)morpholine

- 4-cyclopentenylMorpholine

- N-(1-Cyclopentenyl)morpholine

- N-(cyclopenten-1-yl)morpholine

- N-(Cyclopnten-1-yl)morpholine

- 4-(1-Cyclopenten-1-yl)morpholine (ACI)

- 1-(4-Morpholino)-1-cyclopentene

- 1-(Morpholin-4-yl)cyclopentene

- Cyclopentanone morpholine enamine

- NSC 86131

- DTXSID0061323

- Morpholine, 4-(1-cyclopenten-1-yl)-

- 936-52-7

- SCHEMBL497792

- DB-057417

- (1-Morpholinocyclopentene)

- N-cyclopentenyl morpholine

- EINECS 213-316-0

- SY049538

- 1-Morpholinocyclopentene, 96%

- UNII-E6BPH60G2P

- NSC-86131

- CCG-40527

- 4-cyclopent-1-en-1-ylmorpholine

- CS-0182151

- N-(1-Cyclopentene-1-yl)morpholine

- MFCD00006162

- NS00039578

- N-(Cyclopent-1-en-1-yl)morpholine

- WLN: T6N DOTJ A- AL5UTJ

- E6BPH60G2P

- DTXCID2048876

- AKOS009031099

- A10424

- morpholinocyclopentene

- NSC86131

- N-(1-Cyclopenten-1-yl)-morpholine

- 4-(cyclopent-1-en-1-yl)morpholine

-

- MDL: MFCD00006162

- インチ: 1S/C9H15NO/c1-2-4-9(3-1)10-5-7-11-8-6-10/h3H,1-2,4-8H2

- InChIKey: VAPOFMGACKUWCI-UHFFFAOYSA-N

- ほほえんだ: O1CCN(C2CCCC=2)CC1

- BRN: 117154

計算された属性

- せいみつぶんしりょう: 153.11500

- どういたいしつりょう: 153.115

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 12.5A^2

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 0.957 g/mL at 25 °C(lit.)

- ふってん: 254°C(lit.)

- フラッシュポイント: 華氏温度:140°f

摂氏度:60°c - 屈折率: n20/D 1.512(lit.)

- PSA: 12.47000

- LogP: 1.32430

- ようかいせい: 未確定

1-Morpholinocyclopentene セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H226

- 警告文: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501

- 危険物輸送番号:UN 1993 3/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36-S37/39

- RTECS番号:QE0685000

-

危険物標識:

- 包装等級:III

- セキュリティ用語:3

- 包装グループ:III

- TSCA:Yes

- リスク用語:R36/37/38

- 危険レベル:3

- ちょぞうじょうけん:2-8°C

1-Morpholinocyclopentene 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-Morpholinocyclopentene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D769557-100g |

N-(1-Cyclopenten-1-yl)morpholine |

936-52-7 | 96% | 100g |

$480 | 2023-05-17 | |

| Enamine | EN300-20952-2.5g |

4-(cyclopent-1-en-1-yl)morpholine |

936-52-7 | 2.5g |

$149.0 | 2023-09-16 | ||

| A2B Chem LLC | AB76319-100g |

4-(Cyclopent-1-en-1-yl)morpholine |

936-52-7 | 97% | 100g |

$532.00 | 2024-07-18 | |

| A2B Chem LLC | AB76319-500g |

4-(Cyclopent-1-en-1-yl)morpholine |

936-52-7 | 97% | 500g |

$1054.00 | 2024-07-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT8271-1g |

4-(cyclopenten-1-yl)morpholine |

936-52-7 | 95% | 1g |

¥144.0 | 2024-04-15 | |

| A2B Chem LLC | AB76319-5g |

4-(Cyclopent-1-en-1-yl)morpholine |

936-52-7 | 95% | 5g |

$54.00 | 2024-07-18 | |

| eNovation Chemicals LLC | D769557-1g |

N-(1-Cyclopenten-1-yl)morpholine |

936-52-7 | 96% | 1g |

$65 | 2024-06-07 | |

| abcr | AB177220-25ml |

1-(4-Morpholino)cyclopentene, 96%; . |

936-52-7 | 96% | 25ml |

€229.40 | 2025-02-19 | |

| eNovation Chemicals LLC | D769557-15g |

N-(1-Cyclopenten-1-yl)morpholine |

936-52-7 | 96% | 15g |

$120 | 2025-02-27 | |

| eNovation Chemicals LLC | D769557-5g |

N-(1-Cyclopenten-1-yl)morpholine |

936-52-7 | 96% | 5g |

$75 | 2025-02-27 |

1-Morpholinocyclopentene 合成方法

合成方法 1

合成方法 2

はんのうじょうけん

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ; reflux

リファレンス

- Synthesis of (2E)-2-[[4-(cyclopentyloxy)-3-methoxyphenyl]methylene]-5-[(phenylamino)methyl]cyclopentanone derivatives and determination of their activity as anticancer agents, Zhongguo Yaowu Huaxue Zazhi, 2006, 16(3), 144-149

合成方法 3

合成方法 4

合成方法 5

合成方法 6

合成方法 7

合成方法 8

はんのうじょうけん

1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , 2,8,9-Tris(2-methylpropyl)-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Solvents: Toluene ; 12 h, 115 °C

リファレンス

- A Highly Effective Catalyst System for the Pd-Catalyzed Amination of Vinyl Bromides and Chlorides, Organic Letters, 2005, 7(20), 4427-4430

合成方法 9

合成方法 10

合成方法 11

合成方法 12

合成方法 13

合成方法 14

合成方法 15

はんのうじょうけん

1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , P,P-Bis(1,1-dimethylethyl)-N-[2,8,9-tris(2-methylpropyl)-1λ5-2,5,8,9-tetraaza-1-… Solvents: Toluene ; 20 h, 80 °C; 80 °C → rt

リファレンス

- (t-Bu)2PN:P(i-BuNCH2CH2)3N: New Efficient Ligand for Palladium-Catalyzed C-N Couplings of Aryl and Heteroaryl Bromides and Chlorides and for Vinyl Bromides at Room Temperature, Journal of Organic Chemistry, 2008, 73(8), 3047-3062

合成方法 16

合成方法 17

合成方法 18

合成方法 19

合成方法 20

1-Morpholinocyclopentene Raw materials

1-Morpholinocyclopentene Preparation Products

1-Morpholinocyclopentene 関連文献

-

Sami Lakhdar,Régis Goumont,Fran?ois Terrier,Taoufik Boubaker,Julian M. Dust,Erwin Buncel Org. Biomol. Chem. 2007 5 1744

-

Ekaterina S. Starnovskaya,Maria I. Valieva,Rammohan Aluru,Dmitry S. Kopchuk,Albert F. Khasanov,Olga S. Taniya,Alexander S. Novikov,Alexey A. Kalinichev,Sougata Santra,Grigory V. Zyryanov,Brindban C. Ranu New J. Chem. 2023 47 12393

-

Aldiyar Shakenov,Krishna Prasad Gnyawali,Chae S. Yi Org. Biomol. Chem. 2023 21 3582

-

Masaji Oda,Makoto Funamizu,Yoshio Kitahara J. Chem. Soc. D 1969 737

-

Dmitry S. Kopchuk,Nikolay V. Chepchugov,Igor S. Kovalev,Sougata Santra,Matiur Rahman,Kousik Giri,Grigory V. Zyryanov,Adinath Majee,Valery N. Charushin,Oleg N. Chupakhin RSC Adv. 2017 7 9610

936-52-7 (1-Morpholinocyclopentene) 関連製品

- 670-80-4(4-(Cyclohex-1-en-1-yl)morpholine)

- 7182-08-3(Morpholine,4-(1-cyclohepten-1-yl)-)

- 3725-39-1(1-Morpholino-1-cyclododecene)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:936-52-7)1-Morpholinocyclopentene

清らかである:99%/99%

はかる:25g/5g

価格 ($):516.0/177.0